2-(Allylamino)nicotinic acid
CAS No.: 1019126-98-7
Cat. No.: VC3346580
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1019126-98-7 |
---|---|
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 2-(prop-2-enylamino)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13) |
Standard InChI Key | WDIHOHTUZOCWRQ-UHFFFAOYSA-N |
SMILES | C=CCNC1=C(C=CC=N1)C(=O)O |
Canonical SMILES | C=CCNC1=C(C=CC=N1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification Parameters
2-(Allylamino)nicotinic acid is a specialized organic compound identified by CAS registry number 1019126-98-7. The compound is also known by its systematic name 3-Pyridinecarboxylic acid, 2-(2-propen-1-ylamino)-, which precisely describes its structural configuration . The molecule has a unique InChI key (WDIHOHTUZOCWRQ-UHFFFAOYSA-N) that serves as its chemical fingerprint in various database systems . From a structural perspective, this compound belongs to the broader class of substituted pyridine carboxylic acids, which find applications across pharmaceutical and agrochemical domains. The molecular weight of 178.19 g/mol places it in the low-to-medium molecular weight range, a characteristic that may contribute to its potential pharmacokinetic properties if developed for medicinal applications .
Structural Features and Representation
The molecular structure of 2-(Allylamino)nicotinic acid consists of a pyridine ring bearing two key functional groups: a carboxylic acid moiety at position 3 and an allylamino group at position 2. This structural arrangement can be represented using SMILES notation as O=C(O)C1=C(NCC=C)N=CC=C1, which encodes the exact atomic connectivity . The presence of both acidic (carboxylic acid) and basic (amino) functional groups imparts amphoteric properties to the molecule, potentially affecting its solubility across different pH environments. The allyl group introduces an unsaturated carbon-carbon bond to the structure, providing a reactive site for potential functionalization through various chemical transformations including addition reactions, epoxidation, or metathesis. These structural characteristics collectively determine the compound's physical properties, reactivity profile, and potential applications in chemical synthesis or biological systems.
Physical and Chemical Properties
Chemical Reactivity Profile
The chemical reactivity of 2-(Allylamino)nicotinic acid is governed by its three key functional groups: the pyridine ring, the carboxylic acid moiety, and the allylamino substituent. The carboxylic acid group presents typical acidic properties, likely making the compound capable of forming salts with appropriate bases and participating in esterification reactions. The pyridine nitrogen provides a weakly basic site, while the secondary amine nitrogen of the allylamino group offers another potential reaction center. The allyl group's terminal alkene creates a site for addition reactions and other transformations targeting carbon-carbon double bonds. This multi-functional nature potentially enables the compound to serve as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds with potential biological activity. The reactivity profile suggests compatibility with various reaction conditions, though caution would be warranted with strong oxidizing agents due to the presence of the unsaturated allyl group.
Synthesis Methods and Approaches
Green Chemistry Approaches
Recent advancements in the synthesis of structurally related compounds suggest potential for more environmentally friendly approaches to producing 2-(Allylamino)nicotinic acid. Research on 2-anilino nicotinic acid derivatives has demonstrated successful synthesis under solvent-free and catalyst-free conditions, representing a significant improvement over conventional methods . These green chemistry approaches typically involve direct reaction of 2-chloronicotinic acid with the appropriate amine under optimized temperature conditions, eliminating the need for solvent and catalyst systems. The advantages include shorter reaction times (15-120 minutes versus conventional methods), reduced environmental impact through elimination of solvents, and often improved yields . Adapting these environmentally friendly methodologies to the specific synthesis of 2-(Allylamino)nicotinic acid would align with modern sustainable chemistry principles and potentially offer economic advantages through process simplification and waste reduction. The development of such green synthetic routes represents an important direction for future research on this compound.
Manufacturer | Product Number | Packaging | Price (USD) | Updated |
---|---|---|---|---|
TRC | A615018 | 5 mg | $45 | 2021-12-16 |
Matrix Scientific | 052817 | 500 mg | $108 | 2021-12-16 |
AK Scientific | 7488AC | 500 mg | $195 | 2021-12-16 |
Matrix Scientific | 052817 | 2.500 g | $328 | 2021-12-16 |
AK Scientific | 7488AC | 2.5 g | $492 | 2021-12-16 |
This pricing structure, with costs ranging from $9,000 to $39,000 per gram, positions the compound firmly in the category of specialty research chemicals rather than bulk industrial reagents. The substantial price differential between suppliers for identical quantities suggests varying synthesis methods, purity standards, or market positioning strategies. These commercial considerations indicate that 2-(Allylamino)nicotinic acid currently occupies a specialized research niche with limited but persistent demand from scientific and pharmaceutical research sectors .
Future Research Directions
Synthetic Methodology Development
Future research on 2-(Allylamino)nicotinic acid could productively focus on developing improved synthetic methodologies, particularly green chemistry approaches that minimize environmental impact. Building on recent advances in the synthesis of related compounds, exploration of solvent-free and catalyst-free conditions specifically optimized for this compound could yield significant benefits in terms of efficiency, yield, and sustainability . Alternative synthetic routes that avoid the use of 2-chloronicotinic acid as a starting material might also be investigated, potentially leveraging biocatalytic approaches or continuous flow chemistry techniques. Development of scalable synthesis protocols would address the current commercial limitations and potentially reduce the high cost that currently restricts the compound's broader application. Additionally, investigating selective modifications of the allyl group could enable the efficient creation of a library of derivatives with potentially enhanced properties for specific applications.
Biological Activity Exploration
A promising direction for future research involves comprehensive evaluation of the biological activity of 2-(Allylamino)nicotinic acid, particularly in the context of anti-inflammatory properties suggested by studies of related compounds. Systematic investigation through in vitro enzyme inhibition assays, focusing initially on cyclooxygenase enzymes (COX-1 and COX-2), would establish a foundation for understanding this compound's pharmacological potential . Structure-activity relationship studies comparing 2-(Allylamino)nicotinic acid with related 2-substituted nicotinic acids could provide valuable insights into the specific contribution of the allylamino group to biological activity. Additionally, exploration of other potential biological targets beyond COX enzymes would be warranted, potentially including antimicrobial activity assessment and evaluation of effects on other inflammation-related pathways. The development of computational models to predict activity and guide structural optimization represents another valuable research avenue that could accelerate the discovery of potentially therapeutic derivatives based on this chemical scaffold.
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